An In-depth Technical Guide to (1-P-Tolyl-cyclopropyl)-methanol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to (1-P-Tolyl-cyclopropyl)-methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs available to the medicinal chemist, the cyclopropyl group has emerged as a uniquely powerful tool. Its inherent ring strain and distinct electronic properties bestow upon parent molecules a range of desirable attributes, including increased potency, improved metabolic stability, and refined pharmacokinetic profiles. This guide provides a comprehensive technical overview of (1-P-Tolyl-cyclopropyl)-methanol, a key building block that embodies the synthetic and strategic advantages of the aryl-cyclopropyl scaffold.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the physicochemical properties, synthesis, and potential applications of this versatile compound. The information presented herein is a synthesis of established chemical principles and available data on structurally related analogs, providing a robust framework for its utilization in the laboratory. The cyclopropyl moiety is a cornerstone in a variety of therapeutic agents, and understanding the nuances of its incorporation is critical for the development of next-generation pharmaceuticals[1][2][3].
Physicochemical Properties: A Comparative Analysis
Direct experimental data for (1-P-Tolyl-cyclopropyl)-methanol is not extensively reported in publicly available literature. Therefore, to provide a comprehensive profile, we present a combination of computed properties for the target molecule and experimental data for its close structural analog, (1-Phenylcyclopropyl)methanol. The primary difference, the presence of a para-methyl group on the phenyl ring, is expected to have a minor influence on most physical properties, slightly increasing lipophilicity and potentially affecting crystal packing.
| Property | (1-P-Tolyl-cyclopropyl)-methanol (Predicted/Computed) | (1-Phenylcyclopropyl)methanol (Experimental Analog Data) | Source |
| Molecular Formula | C₁₁H₁₄O | C₁₀H₁₂O | [4] |
| Molecular Weight | 162.23 g/mol | 148.20 g/mol | [4] |
| CAS Number | 98480-35-4 | 31729-66-5 | [4][5] |
| IUPAC Name | [1-(4-methylphenyl)cyclopropyl]methanol | (1-Phenylcyclopropyl)methanol | |
| Physical Form | N/A | Solid | [5] |
| Boiling Point | N/A | 117-122 °C at 112 mmHg | [5] |
| Melting Point | N/A | N/A | |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | N/A | |
| LogP (Computed) | 2.01892 | 1.9 | [6] |
Spectroscopic Characterization: Unveiling the Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic, cyclopropyl, methanolic, and methyl protons.
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Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Methanol Protons (CH₂OH): A singlet or a multiplet (depending on coupling to the hydroxyl proton) for the methylene group, likely in the range of δ 3.5-3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is concentration-dependent.
-
Cyclopropyl Protons: Complex multiplets in the upfield region (typically δ 0.5-1.5 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring.
-
Tolyl Methyl Protons: A sharp singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will provide key information about the carbon framework.
-
Aromatic Carbons: Four signals in the aromatic region (δ 120-140 ppm), with the ipso-carbons exhibiting distinct chemical shifts. The carbon bearing the cyclopropyl group will be a quaternary signal.
-
Methanol Carbon (CH₂OH): A signal in the range of δ 60-70 ppm.
-
Cyclopropyl Carbons: The quaternary cyclopropyl carbon attached to the tolyl group is expected around δ 20-30 ppm, while the two methylene carbons of the ring will appear further upfield, typically δ 10-20 ppm.
-
Tolyl Methyl Carbon: A signal around δ 21 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of (1-P-Tolyl-cyclopropyl)-methanol is predicted to show the following characteristic absorption bands:
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O-H Stretch: A broad and strong band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ for the methyl, methylene, and cyclopropyl C-H bonds.
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Primary Alcohol): A strong band around 1050 cm⁻¹.
-
Cyclopropane Ring Vibrations: Characteristic absorptions may be observed in the fingerprint region.
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 162. The fragmentation pattern would likely involve the loss of a hydroxyl radical, water, or cleavage of the cyclopropane ring. The benzylic nature of the cyclopropyl-aryl linkage would favor the formation of a stable tropylium-like cation.
Synthesis of (1-P-Tolyl-cyclopropyl)-methanol: A Proposed Synthetic Protocol
The synthesis of 1-aryl-cyclopropylmethanols can be achieved through several established methodologies. A robust and reliable approach involves the creation of the corresponding cyclopropanecarboxylic acid followed by its reduction. Below is a detailed, step-by-step protocol adapted from known procedures for similar substrates[7][8].
Part 1: Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid
This step can be accomplished via a modified Simmons-Smith cyclopropanation of the corresponding cinnamic acid derivative or through the reaction of a tolyl-substituted precursor with a cyclopropanating agent[9]. An alternative and often high-yielding method involves the use of 1-chlorovinyl p-tolyl sulfoxides[7].
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route to (1-P-Tolyl-cyclopropyl)-methanol.
Experimental Protocol: Synthesis of 1-(p-Tolyl)cyclopropanecarboxylic Acid
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of p-tolylacetonitrile in anhydrous tetrahydrofuran (THF).
-
Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) in THF via the dropping funnel. Stir the resulting solution at -78 °C for 1 hour.
-
Cyclopropanation: To the reaction mixture, add 1,2-dibromoethane dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Hydrolysis: Quench the reaction with water and acidify with 2 M HCl. Extract the aqueous layer with diethyl ether. The combined organic layers are then treated with a 6 M aqueous solution of sodium hydroxide and heated to reflux for 24 hours to hydrolyze the nitrile.
-
Isolation and Purification: After cooling, the aqueous layer is washed with diethyl ether, and then acidified with concentrated HCl. The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Part 2: Reduction to (1-P-Tolyl-cyclopropyl)-methanol
Experimental Protocol: Reduction of 1-(p-Tolyl)cyclopropanecarboxylic Acid
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend the 1-(p-tolyl)cyclopropanecarboxylic acid in anhydrous THF.
-
Reducing Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) in THF.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH and then more water.
-
Isolation and Purification: Filter the resulting white precipitate and wash it thoroughly with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by flash column chromatography on silica gel.
Diagram of the Experimental Workflow:
Caption: A step-by-step workflow for the synthesis of the target molecule.
Applications in Drug Development: A Scaffold for Innovation
The aryl-cyclopropyl-methanol moiety and its derivatives are of significant interest in medicinal chemistry for several key reasons:
-
Conformational Rigidity: The cyclopropane ring acts as a rigid scaffold, locking the aryl group and the methanol functionality in a defined spatial orientation. This can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.
-
Metabolic Stability: The C-H bonds of the cyclopropane ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to their acyclic counterparts. This can lead to improved pharmacokinetic profiles, including longer half-life and reduced metabolic clearance[1].
-
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as a gem-dimethyl group or a vinyl group, allowing for the fine-tuning of physicochemical properties like lipophilicity and solubility.
-
Novel Chemical Space: The unique three-dimensional structure of aryl-cyclopropyl compounds allows for the exploration of novel chemical space, potentially leading to the discovery of drugs with new mechanisms of action.
Derivatives of aryl-cyclopropyl structures have been investigated for a range of therapeutic applications, including as potential antidepressants and as building blocks for more complex bioactive molecules[10]. The title compound, (1-P-Tolyl-cyclopropyl)-methanol, serves as a valuable starting material for the synthesis of a diverse library of compounds for high-throughput screening in drug discovery programs. For instance, the alcohol functionality can be readily converted into a variety of other functional groups, such as esters, ethers, amines, and halides, providing a gateway to a wide array of chemical diversity.
Conclusion
(1-P-Tolyl-cyclopropyl)-methanol is a compound of significant interest for researchers and scientists in the field of drug discovery and organic synthesis. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its properties and reactivity can be established through the analysis of its close structural analogs and the application of fundamental chemical principles. The synthetic protocols outlined in this guide provide a practical framework for its preparation in the laboratory. The inherent advantages conferred by the aryl-cyclopropyl scaffold make (1-P-Tolyl-cyclopropyl)-methanol a valuable building block for the development of novel therapeutics with improved pharmacological profiles.
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